molecular formula C11H7Cl2NOS B1411725 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride CAS No. 2169311-45-7

2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride

Cat. No.: B1411725
CAS No.: 2169311-45-7
M. Wt: 272.1 g/mol
InChI Key: UWKUTFVTEXNUPB-UHFFFAOYSA-N
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Description

2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride is an organic compound that features a quinoline ring substituted with a chlorine atom at the 7th position and a thioacetyl chloride group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride typically involves the reaction of 7-chloroquinoline-4-thiol with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:

7-Chloroquinoline-4-thiol+Acetyl chloride2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride\text{7-Chloroquinoline-4-thiol} + \text{Acetyl chloride} \rightarrow \text{this compound} 7-Chloroquinoline-4-thiol+Acetyl chloride→2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically conducted at elevated temperatures to increase the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The acetyl chloride group can be substituted by various nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Amides and Esters: Formed from nucleophilic substitution reactions.

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Dihydroquinoline Derivatives: Formed from reduction reactions.

Scientific Research Applications

2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential antimalarial and anticancer agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

Mechanism of Action

The mechanism of action of 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride involves its interaction with biological targets such as enzymes or receptors. The thioacetyl chloride group can react with nucleophilic sites on proteins, leading to the formation of covalent adducts. This interaction can inhibit the activity of enzymes or disrupt cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Chloroquinoline-4-thiol: A precursor in the synthesis of 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride.

    2-[(7-Chloroquinolin-4-yl)thio]acetic acid: A related compound with a carboxylic acid group instead of an acetyl chloride group.

    4,7-Dichloroquinoline: A structurally similar compound with two chlorine atoms on the quinoline ring.

Uniqueness

This compound is unique due to the presence of both a thioacetyl chloride group and a quinoline ring, which imparts distinct reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-(7-chloroquinolin-4-yl)sulfanylacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NOS/c12-7-1-2-8-9(5-7)14-4-3-10(8)16-6-11(13)15/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKUTFVTEXNUPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)SCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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